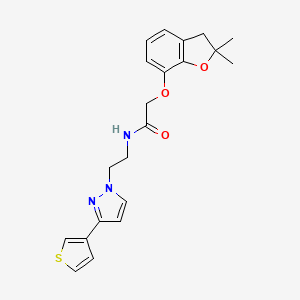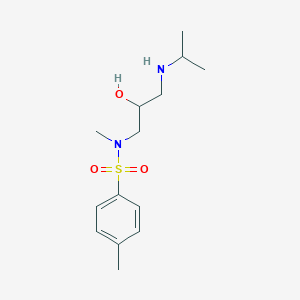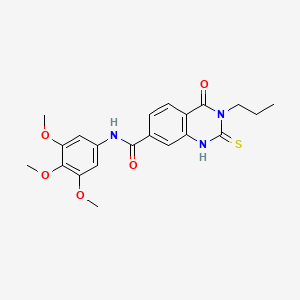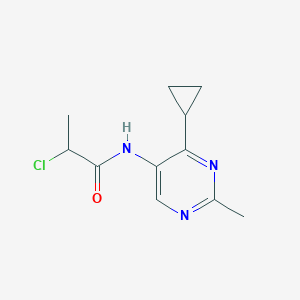![molecular formula C25H27ClN4O2S B2882081 2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide CAS No. 1052661-14-9](/img/structure/B2882081.png)
2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C25H27ClN4O2S and its molecular weight is 483.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally related to 2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide focuses on the synthesis and exploration of their chemical properties. The complex chemistry of these compounds involves reactions such as C–N coupling and cyclization. For example, the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and their analogs through copper-catalyzed C–N coupling and cyclization highlights the intricate chemistry and potential applications of similar compounds in medicinal chemistry and material sciences (Dao et al., 2017).
Pharmacological Potential
The structural motifs present in this compound are common in compounds evaluated for various pharmacological activities. For instance, studies on 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have illustrated their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents, offering insights into their therapeutic relevance (Chern et al., 1993). Such research underscores the importance of these compounds in developing new medications with improved efficacy and selectivity.
Antimicrobial and Antioxidant Activities
The exploration of antimicrobial and antioxidant activities is another critical area of research for compounds related to this compound. Newly synthesized derivatives have shown potent inhibitory action against a range of bacterial strains and significant antioxidant potential, highlighting their potential utility in treating infections and preventing oxidative stress-related diseases (Kumar et al., 2011).
Anticonvulsant Activity
Quinazoline derivatives have been evaluated for their anticonvulsant activity, providing a basis for the development of new treatments for epilepsy and other seizure disorders. Research in this area has identified compounds with remarkable protection against convulsions, offering insights into the therapeutic potential of quinazoline-based drugs (Abuelizz et al., 2017).
Mecanismo De Acción
While the exact mechanism of action for this compound is not provided, it’s worth noting that similar compounds have been designed to act as dual inhibitors of PI3K and HDAC . These enzymes play key roles in cellular signaling and epigenetic regulation, respectively, and their inhibition can have potent effects on cell proliferation and survival .
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. As a research chemical, it should be handled with care and appropriate safety measures should be taken to prevent exposure. It is not intended for human or veterinary use.
Direcciones Futuras
The compound and its similar derivatives have shown promise as potential anticancer therapeutics due to their dual inhibitory activity against PI3K and HDAC . Future research could focus on optimizing the structure of these compounds to enhance their potency and selectivity, evaluating their efficacy in preclinical models of cancer, and eventually, if successful, advancing them to clinical trials.
Propiedades
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2S/c1-5-14(3)21-24(32)30-22(29-21)17-9-7-8-10-19(17)28-25(30)33-20(6-2)23(31)27-16-12-11-15(4)18(26)13-16/h7-14,20-21H,5-6H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIRPIZGHMECJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)


![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)